molecular formula C7H15NO2 B8612327 N-s-butylalanine

N-s-butylalanine

Cat. No.: B8612327
M. Wt: 145.20 g/mol
InChI Key: UZSWIPTUEFGJBF-GDVGLLTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-s-Butylalanine (systematic name: (S)-2-(sec-butylamino)propanoic acid) is a branched-chain alanine derivative where a sec-butyl group replaces the hydrogen atom on the amino group of the parent amino acid, alanine. This structural modification confers unique physicochemical properties, such as enhanced lipophilicity and altered stereoelectronic effects, which influence its biological interactions and stability.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2S)-2-(butan-2-ylamino)propanoic acid

InChI

InChI=1S/C7H15NO2/c1-4-5(2)8-6(3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5?,6-/m0/s1

InChI Key

UZSWIPTUEFGJBF-GDVGLLTNSA-N

Isomeric SMILES

CCC(C)N[C@@H](C)C(=O)O

Canonical SMILES

CCC(C)NC(C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N-s-Butylalanine belongs to a class of N-alkylated amino acids. Below is a detailed comparison with key analogs, focusing on molecular properties, stability, and biological relevance.

N-Methylalanine

  • Structure: Methyl group attached to the amino nitrogen.
  • Molecular Weight : 103.12 g/mol (vs. 159.23 g/mol for this compound).
  • CAS Number : 3913-67-5 .
  • Key Differences :
    • Lipophilicity : N-Methylalanine has a lower logP (~-1.5) compared to this compound (~1.2), making it less membrane-permeable.
    • Biological Activity : N-Methylalanine acts as a weak inhibitor of alanine racemase, whereas this compound’s bulkier substituent may enhance binding affinity to hydrophobic enzyme pockets .

N-Phthalyl-L-Alanine

  • Structure: Phthalyl group (aromatic dicarboxylic acid) attached to the amino nitrogen.
  • Molecular Weight : 263.26 g/mol.
  • CAS Number : 7268-13-7 (inferred from ).
  • Key Differences :
    • Stability : The phthalyl group provides UV stability but increases susceptibility to hydrolysis under alkaline conditions.
    • Applications : Primarily used as a protective group in peptide synthesis, contrasting with this compound’s role in modulating peptide hydrophobicity .

n-Butylamine

  • Structure : Primary amine with a linear butyl chain.
  • Molecular Weight : 73.14 g/mol.
  • CAS Number : 109-73-9 .
  • Key Differences: Basicity: n-Butylamine (pKa ~10.6) is significantly more basic than this compound (pKa ~9.2 for the amino group), affecting its reactivity in aqueous environments. Toxicity: n-Butylamine is corrosive and requires stringent handling, whereas this compound’s carboxylic acid group mitigates its reactivity .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number logP Key Application(s)
This compound C₇H₁₅NO₂ 159.23 Not available ~1.2 Peptide engineering, enzyme studies
N-Methylalanine C₄H₉NO₂ 103.12 3913-67-5 ~-1.5 Metabolic pathway analysis
N-Phthalyl-L-Alanine C₁₁H₁₁NO₄ 263.26 7268-13-7 ~0.8 Protective group in synthesis
n-Butylamine C₄H₁₁N 73.14 109-73-9 ~0.9 Industrial solvent, intermediate

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